Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1259022-70-2
VCID: VC2689577
InChI: InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)F
Molecular Formula: C15H20BFO4
Molecular Weight: 294.13 g/mol

Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

CAS No.: 1259022-70-2

Cat. No.: VC2689577

Molecular Formula: C15H20BFO4

Molecular Weight: 294.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate - 1259022-70-2

Specification

CAS No. 1259022-70-2
Molecular Formula C15H20BFO4
Molecular Weight 294.13 g/mol
IUPAC Name methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Standard InChI InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3
Standard InChI Key ZFLOTGNTGSGUGD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)F

Introduction

Physicochemical Properties and Characterization

Physical Properties

The physical properties of Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate are important for understanding its behavior in various chemical environments and applications. Based on available data, the compound exhibits the following properties:

PropertyValueSource
Physical StateSolid
Molecular Weight294.13 g/mol
Storage ConditionsSealed in dry conditions, Room Temperature
Purity (Commercial)≥96%

Structural Analogues and Related Compounds

Structural Variations and Similar Compounds

The chemical literature contains several structural analogues of Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, which differ in substitution patterns, functional groups, or core structures. Some notable related compounds include:

  • Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 454185-98-9) - lacks the fluorine substituent

  • Methyl 2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate - has a different fluorine position

  • [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid (CAS: 1431548-94-5) - the free acid form rather than the methyl ester

  • Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 478375-42-7) - lacks the fluorine substituent and has a different boronic ester position

These structural analogues provide insight into structure-activity relationships and may offer alternative synthetic pathways or applications depending on specific requirements .

ParameterDetails
GHS PictogramWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Standard laboratory safety practices should be followed when handling this compound, including the use of appropriate personal protective equipment, adequate ventilation, and proper waste disposal procedures .

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